molecular formula C15H20F2N2O B12239339 2-(2,4-Difluorophenyl)-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one

2-(2,4-Difluorophenyl)-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B12239339
M. Wt: 282.33 g/mol
InChI Key: PKPXBZJXINTVLI-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a difluorophenyl group and a piperazine ring, which are connected by an ethanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one typically involves the following steps:

    Formation of the Ethanone Linker: The ethanone linker can be synthesized through the reaction of 2,4-difluorobenzaldehyde with an appropriate ketone precursor under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the ethanone intermediate with 1-(propan-2-yl)piperazine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-Difluorophenyl)-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The difluorophenyl group and piperazine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)-1-piperazin-1-ylethan-1-one: Lacks the propan-2-yl group on the piperazine ring.

    2-(2,4-Difluorophenyl)-1-[4-(methyl)piperazin-1-yl]ethan-1-one: Contains a methyl group instead of a propan-2-yl group on the piperazine ring.

Uniqueness

2-(2,4-Difluorophenyl)-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one is unique due to the presence of the propan-2-yl group on the piperazine ring, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. This structural feature may enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H20F2N2O

Molecular Weight

282.33 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-1-(4-propan-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C15H20F2N2O/c1-11(2)18-5-7-19(8-6-18)15(20)9-12-3-4-13(16)10-14(12)17/h3-4,10-11H,5-9H2,1-2H3

InChI Key

PKPXBZJXINTVLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)CC2=C(C=C(C=C2)F)F

Origin of Product

United States

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